molecular formula C15H14N2OS B096410 N-benzyl-6-methoxy-1,3-benzothiazol-2-amine CAS No. 16763-01-2

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B096410
CAS No.: 16763-01-2
M. Wt: 270.4 g/mol
InChI Key: BMGAUNIDKBRZJM-UHFFFAOYSA-N
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Description

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C15H14N2OS It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring

Scientific Research Applications

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound is used in the development of new catalysts and as a precursor for the synthesis of other complex molecules.

Future Directions

Benzothiazole derivatives, including “N-benzyl-6-methoxy-1,3-benzothiazol-2-amine”, have shown potential in various fields, particularly as anticancer agents . Future research may focus on further understanding their mechanisms of action and developing new drugs and materials based on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with additional functional groups, while reduction may result in the formation of amine derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of N-benzyl-6-methoxy-1,3-benzothiazol-2-amine.

    N-benzyl-1,3-benzothiazol-2-amine: Similar structure but lacks the methoxy group.

    2-aminobenzothiazole: A simpler benzothiazole derivative without the benzyl and methoxy groups.

Uniqueness

This compound is unique due to the presence of both benzyl and methoxy groups, which confer specific electronic and steric properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-12-7-8-13-14(9-12)19-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGAUNIDKBRZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366466
Record name N-benzyl-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16763-01-2
Record name N-benzyl-6-methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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